Thiepine 1,1-dioxide
CAS No.: 16301-89-6
Cat. No.: VC20888540
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16301-89-6 |
|---|---|
| Molecular Formula | C6H6O2S |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | thiepine 1,1-dioxide |
| Standard InChI | InChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H |
| Standard InChI Key | LYWWPHRTUAGKIZ-UHFFFAOYSA-N |
| SMILES | C1=CC=CS(=O)(=O)C=C1 |
| Canonical SMILES | C1=CC=CS(=O)(=O)C=C1 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Stereoelectronic Features
Thiepine 1,1-dioxide belongs to the class of thiepines, which are sulfur-containing heterocycles. The sulfone group imposes a distinct electronic environment, rendering the compound electron-deficient compared to its non-oxidized counterpart. Key structural descriptors include:
-
Molecular Formula: C₆H₆O₂S
X-ray crystallographic studies of related sulfones, such as thiophene 1,1-dioxide, reveal planar geometries with bond angles consistent with sp² hybridization at the sulfur atom, suggesting similar structural attributes for thiepine 1,1-dioxide . Computational analyses further predict a rotatable bond count of 0 and hydrogen bond acceptor count of 2, underscoring its rigidity and polarity .
Table 1: Computed Physicochemical Properties of Thiepine 1,1-Dioxide
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 142.18 g/mol | PubChem 2.2 |
| XLogP3 | 1.0 | XLogP3 3.0 |
| Exact Mass | 142.00885 Da | PubChem 2.2 |
| Topological Polar Surface | 34.14 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 9 | PubChem 2.2 |
Synthetic Methodologies
Classical Annulation Strategies
Early syntheses relied on intermolecular annulation of α-halo ketones with sulfur nucleophiles. For instance, Wendelin et al. (1999) reported the preparation of benzo[b]thiepine-1,1-dioxide derivatives via nucleophilic substitution of α-bromoacetophenones followed by cyclization .
Modern One-Pot Approaches
A 2025 advancement demonstrated a rongalite-mediated double sulfination strategy for diaroyl benzothiepine-1,1-dioxides. This (1C + 1C + 1S + 4C) protocol constructs the seven-membered ring via sequential C–S and C–C bond formations under mild conditions, achieving yields up to 78% .
Table 2: Representative Synthetic Routes to Thiepine 1,1-Dioxide Derivatives
| Method | Starting Materials | Key Conditions | Yield |
|---|---|---|---|
| Rongalite sulfination | α-Bromoacetophenones | K₂CO₃, DMF, 80°C | 65–78% |
| Stille cross-coupling | Tributylstannyl precursors | Pd(PPh₃)₄, THF, reflux | 45–60% |
| Acid-catalyzed cyclization | Thiol esters | H₂SO₄, CHCl₃, 25°C | 50–68% |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing sulfone group directs electrophiles to the α-positions of the thiepine ring. Nitration and halogenation reactions preferentially occur at the C3 and C5 positions, as evidenced by studies on analogous thiophene 1,1-dioxides .
Reductive Transformations
Controlled reduction with LiAlH₄ yields thiepine 1-oxide, while exhaustive reduction produces thiepane 1,1-dioxide (C₆H₁₂O₂S), a saturated derivative with altered conformational dynamics .
Biomedical Applications
Antineoplastic Activity
Benzo[b]thiepine-1,1-dioxide derivatives exhibit potent cytotoxicity against human tumor cell lines (e.g., K-562 leukemia, HT-29 colon carcinoma) by inducing ROS overproduction and apoptosis. Alonso et al. (2003) demonstrated EC₅₀ values as low as 0.1 nM under reducing conditions, correlating with inhibition of tumor-associated NADH oxidase (tNOX) .
Hypolipidemic Agents
Patent US6642269B2 highlights substituted benzothiepine-1,1-dioxides as bile acid transport inhibitors, achieving 200% fecal bile acid excretion at doses of 0.1–10 mg/kg/day in murine models. Co-administration with statins synergistically reduces serum cholesterol .
Table 3: Biological Activity of Selected Thiepine 1,1-Dioxide Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| 6-[N-(2-Phenylethyl)]BTS | tNOX inhibition | 0.1 nM | CCRF-CEM leukemia |
| Ethyl-sugar derivative | Bile acid excretion | ED₂₀₀ = 5 mg/kg | Wistar rats |
Industrial and Material Science Applications
Coordination Chemistry
Russian Patent RU2191182C1 (2001) discloses fullerene-thiepine hybrids synthesized via Diels-Alder reactions with 3-sulfolene. These materials exhibit enhanced electron-accepting capacity, suitable for organic photovoltaics .
Polymer Stabilizers
The sulfone moiety confers UV stability to polyolefins, with thiepine 1,1-dioxide derivatives reducing degradation rates by 40–60% in accelerated weathering tests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume